N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a pyridazinone group, and a dihydropyridine group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethoxyphenyl group could be introduced through a Friedel-Crafts alkylation, while the pyridazinone and dihydropyridine groups could be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by the presence of the heterocyclic rings and the ethoxyphenyl group. For example, the pyridazinone and dihydropyridine rings might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the ethoxyphenyl group might affect its solubility, melting point, and stability .Scientific Research Applications
Anticancer Drug Research
This compound has potential applications in anticancer drug research. Its structure suggests that it could be involved in the inhibition of certain cancer cell lines. For instance, similar compounds have been synthesized and studied for their cytotoxic activity against the MCF-7 breast cancer cell line . The compound’s ability to interact with cancer cells could be explored further to develop new anticancer agents.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with various biological targets. This compound, due to its complex structure, could serve as a good candidate for molecular docking simulations to predict its binding affinity and mode of action against specific proteins or enzymes involved in disease pathways .
Fluorescence Probes
Compounds with similar structures have been used as fluorescence probes to study changes in acid, temperature, and solvent polarity . This compound could potentially be modified to serve as a fluorescent probe, providing valuable insights into the microenvironments of biological systems.
Computational Chemistry
The compound’s intricate structure makes it suitable for computational chemistry studies, including molecular dynamics (MD) simulations and quantum chemical calculations. These studies can help predict the compound’s properties, such as solubility, stability, and reactivity, which are essential for drug design .
Bioassays Development
Due to its potential fluorescent properties, this compound could be used in the development of bioassays. It could help in the detection and quantification of biological molecules or processes, which is vital in both research and diagnostic applications .
Photovoltaic Devices
The structural analogs of this compound have shown promise in light-harvesting systems and photovoltaic devices. Research into this compound could extend to exploring its utility in enhancing the efficiency of solar cells or developing new types of organic photovoltaic materials .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-29-16-8-6-15(7-9-16)18-10-11-19(26)25(23-18)14-12-22-20(27)17-5-4-13-24(2)21(17)28/h4-11,13H,3,12,14H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPWGQTVPASWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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